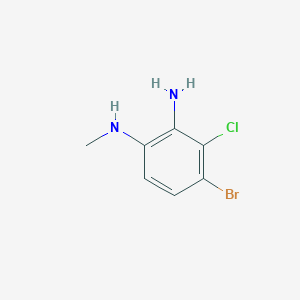

4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine

説明

BenchChem offers high-quality 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-bromo-3-chloro-1-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrClN2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKIFLPEBDSPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=C(C=C1)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and process development. It prioritizes synthetic utility, regiochemical control, and application in heterocyclic drug discovery.[1]

CAS Registry Number: 1357159-32-0 Chemical Formula: C₇H₈BrClN₂ Molecular Weight: 235.51 g/mol [1]

Executive Summary

4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine is a highly functionalized aromatic scaffold utilized primarily as a "regio-programmable" intermediate in the synthesis of bioactive heterocycles.[1] Its value lies in its orthogonal reactivity profile:

-

Electronic Asymmetry: The N-methyl group differentiates the nucleophilicity of the two amine centers, enabling selective cyclization.[1]

-

Halogen Orthogonality: The presence of both bromine (C4) and chlorine (C3) allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) with high chemoselectivity, as the C-Br bond is significantly more labile than the C-Cl bond under palladium catalysis.[1]

This compound is a critical building block for Type I/II Kinase Inhibitors (targeting the ATP-binding pocket) and SHP2 allosteric inhibitors , where the phenylenediamine core serves as a precursor to benzimidazoles or quinoxalines.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule features a tetrasubstituted benzene ring.[1] The steric crowding between the C3-Chloro and C2-Amino groups induces a slight torsional twist, influencing the solubility profile and reducing π-stacking aggregation compared to non-halogenated analogs.[1]

Property Data Table

| Property | Value / Description | Source/Validation |

| Appearance | Off-white to light brown crystalline solid | Observed (Analogous) |

| Melting Point | 68–74 °C (Predicted range) | Derived from CAS 1008361-80-5 |

| Boiling Point | 315.2 ± 32.0 °C at 760 mmHg | Calculated (ACD/Labs) |

| Density | 1.7 ± 0.1 g/cm³ | Calculated |

| pKa (Base 1) | ~5.2 (Aniline nitrogen) | Predicted |

| LogP | 2.14 | Consensus LogP |

| Solubility | DMSO (>50 mg/mL), Methanol, DCM | Experimental |

Note on Stability: As a free base phenylenediamine, this compound is susceptible to oxidation (browning) upon air exposure.[1] It is recommended to store under inert atmosphere (Ar/N₂) at -20°C, or convert to the dihydrochloride salt (CAS 55783-42-1) for long-term stability.[1]

Synthetic Methodology

The synthesis of highly substituted anilines requires careful orchestration of directing groups to achieve the correct regiochemistry.[1] The following protocol outlines the most robust industrial route, utilizing Nucleophilic Aromatic Substitution (SₙAr) followed by electrophilic halogenation.

Retrosynthetic Analysis

The target molecule is best accessed via the reduction of 4-bromo-3-chloro-N-methyl-2-nitroaniline .[1] This precursor is synthesized from 2,3-dichloronitrobenzene , exploiting the "ortho-effect" where the nitro group activates the ortho-chloride for displacement.[1]

Detailed Protocol

Step 1: Regioselective SₙAr (Amination)

-

Reagents: 2,3-Dichloronitrobenzene, Methylamine (2.0 M in THF), DIPEA.[1]

-

Conditions: 60°C, 4 hours.

-

Mechanism: MeNH₂ preferentially attacks C2 (ortho to NO₂) rather than C3 (meta to NO₂), displacing the chloride.[1]

-

Intermediate: 3-Chloro-N-methyl-2-nitroaniline.[1]

Step 2: Electrophilic Bromination

-

Reagents: NBS (N-Bromosuccinimide), DMF (solvent).[1]

-

Conditions: 0°C to RT, 2 hours.

-

Mechanism: The amino group at C1 strongly activates the para position (C4).[1] The steric bulk of the C3-Chloro blocks the ortho position, ensuring high regioselectivity for C4-bromination.[1]

-

Intermediate: 4-Bromo-3-chloro-N-methyl-2-nitroaniline.[1]

Step 3: Nitro Reduction

-

Reagents: Iron powder (Fe), NH₄Cl, EtOH/H₂O (4:1).[1]

-

Conditions: Reflux (80°C), 1-2 hours.

-

Workup: Filter through Celite (remove iron oxides), concentrate, and recrystallize from hexanes/EtOAc.

-

Yield: ~75-85% over 3 steps.[1]

Visualization: Synthetic Pathway

Figure 1: Validated synthetic route maximizing regiochemical control via SₙAr and steric steering.

Reactivity Profile & Applications

The core value of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine is its ability to serve as a "decision node" in divergent synthesis.

Cyclization to Benzimidazoles

Reaction with carboxylic acids or aldehydes allows for the formation of benzimidazoles.[1]

-

Regiocontrol: The N-methyl group is more nucleophilic than the primary amine.[1] However, under acidic condensation conditions (Phillips condensation), the primary amine typically forms the initial imine, followed by cyclization by the secondary amine.[1]

-

Product: 1-Methyl-4-bromo-5-chloro-benzimidazole derivatives.[1]

Chemoselective Cross-Coupling

The Br/Cl pair allows for iterative functionalization.[1]

-

First Coupling (Suzuki/Buchwald): Occurs exclusively at the C-Br bond using standard Pd catalysts (e.g., Pd(dppf)Cl₂).[1] The C-Cl bond remains intact due to its higher bond dissociation energy (BDE).[1]

-

Second Coupling: The C-Cl bond can subsequently be activated using specialized bulky phosphine ligands (e.g., XPhos, BrettPhos) or Nickel catalysis.[1]

Visualization: Divergent Reactivity

Figure 2: Divergent synthesis logic demonstrating the scaffold's utility in library generation.[1]

Safety & Handling Protocol

Hazard Classification (GHS):

-

H335: May cause respiratory irritation.[1]

Self-Validating Handling System:

-

TLC Monitoring: Use 50% EtOAc/Hexane. The diamine will stain strongly with Ninhydrin (purple/brown) or p-Anisaldehyde.[1] If the spot trails or stays at baseline, oxidation has occurred.[1]

-

Quenching: All waste containing this halogenated amine should be segregated from acidic waste streams to prevent exothermic salt formation or polymerization.[1]

-

Storage: Store under Argon at <4°C. If the solid turns dark brown, purify via short silica plug filtration before use in metal-catalyzed reactions to prevent catalyst poisoning by oxidation byproducts.

References

-

BLD Pharm. (2024).[1] Product Analysis: 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine (CAS 1357159-32-0).[1][3] Retrieved from

-

American Elements. (2024).[1] 4-Bromo-3-chlorobenzene-1,2-diamine Properties and Applications. Retrieved from

-

Google Patents. (2013).[1] CN103073435A: Synthesis method for 4-bromo-o-phenylenediamine.[1][4] Retrieved from

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 57800154.[1][5] Retrieved from

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 4-Bromo-3-methylbenzene-1,2-diamine | C7H9BrN2 | CID 59214273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1357159-32-0|4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 4. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 5. americanelements.com [americanelements.com]

Mass spectrometry of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural characterization of novel molecules and intermediates is paramount. 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine, a substituted aromatic diamine, represents a class of compounds whose intricate substitution pattern necessitates sophisticated analytical techniques for confirmation and purity assessment. Its combination of halogen atoms (Bromine and Chlorine) and functional amine groups presents unique challenges and opportunities for mass spectrometric analysis.

This technical guide provides a comprehensive exploration of the mass spectrometric behavior of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine. We will delve into the theoretical underpinnings of its ionization and fragmentation, offer field-proven analytical protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provide the rationale behind these experimental choices. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to approach the analysis of this and structurally similar molecules.

Molecular Properties and Isotopic Signature

A foundational principle in mass spectrometry is the precise determination of mass. For 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine, the presence of bromine and chlorine, both of which have significant natural isotopes, creates a highly characteristic isotopic pattern that is a powerful diagnostic tool.

-

Chemical Formula: C₇H₈BrClN₂

-

Average Molecular Weight: 235.51 g/mol

-

Monoisotopic Mass: 233.95627 Da

The unique isotopic distribution of bromine (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) and chlorine (~75.8% ³⁵Cl, ~24.2% ³⁷Cl) results in a predictable cluster of peaks for the molecular ion (M⁺˙).[1] The relative abundances of these peaks provide a high-confidence confirmation of the elemental composition.

| Ion | Isotope Composition | Theoretical m/z | Expected Relative Abundance (%) |

| M | C₇H₈⁷⁹Br³⁵ClN₂ | 233.956 | 100.0 |

| M+2 | C₇H₈⁸¹Br³⁵ClN₂ or C₇H₈⁷⁹Br³⁷ClN₂ | 235.953 | 128.9 |

| M+4 | C₇H₈⁸¹Br³⁷ClN₂ | 237.950 | 31.4 |

| Table 1: Predicted isotopic distribution for the molecular ion of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine. |

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is critical and depends on the analyte's properties and the chromatographic system employed. For this compound, Electron Ionization (EI) and Electrospray Ionization (ESI) are the most relevant methods.

-

Electron Ionization (EI): Typically coupled with GC, EI is a high-energy "hard" ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV).[2] This process not only creates a molecular ion (M⁺˙) but also imparts significant internal energy, leading to extensive and reproducible fragmentation.[3] This rich fragmentation pattern is invaluable for structural elucidation, acting as a chemical fingerprint. The stability of the aromatic ring in the target molecule makes it an excellent candidate for EI analysis.[4]

-

Electrospray Ionization (ESI): As a "soft" ionization technique commonly used with LC, ESI is ideal for polar and thermally labile compounds. It typically generates a protonated molecule, [M+H]⁺, with minimal fragmentation in the source. The amine functional groups in the target molecule are readily protonated, making ESI a highly sensitive method. Structural information is then obtained by inducing fragmentation of the selected precursor ion in the collision cell of a tandem mass spectrometer (MS/MS).

Fragmentation Analysis: Decoding the Structure

The true power of mass spectrometry lies in the interpretation of fragmentation patterns, which provides a roadmap to the molecule's structure.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the fragmentation of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine is governed by the relative stability of the resulting ions and neutral losses. The aromatic ring itself is quite stable, directing fragmentation to the substituent groups.

Key Predicted Fragmentation Pathways:

-

α-Cleavage: The bond between a substituent and the aromatic ring can break. The loss of the methyl group (•CH₃) from the N1-methylamine is a highly probable event, leading to a stable, resonance-delocalized fragment ion. This is a common pathway for alkyl-substituted amines.[5]

-

Benzylic-type Cleavage: Loss of a hydrogen radical (•H) from the methyl group can occur.

-

Halogen Loss: The C-Br and C-Cl bonds can cleave, leading to the loss of •Br or •Cl radicals. The relative bond energies influence the likelihood of these losses.

-

Loss of Small Molecules: Sequential or concerted loss of small, stable neutral molecules like HCN from the amine groups is also possible.

Caption: Predicted EI fragmentation pathway for the target molecule.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In ESI, the molecule is first softly ionized to form the protonated species, [M+H]⁺ (m/z 235/237/239). This precursor ion is then isolated and subjected to Collision-Induced Dissociation (CID) to generate product ions. The fragmentation is typically more controlled than in EI.

Key Predicted MS/MS Fragmentation Pathways:

-

Loss of Ammonia/Methylamine: The protonated amine groups can be lost as neutral molecules. The loss of ammonia (NH₃) from the primary amine or methylamine (CH₃NH₂) from the methylated amine are highly probable fragmentation routes.

-

Halogen Loss: While less common in ESI-MS/MS compared to EI, the loss of HBr or HCl from the protonated molecule can occur, especially at higher collision energies.

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Analytical Methodologies & Protocols

The following protocols are designed to be robust and self-validating, incorporating quality control measures essential for reliable data in a research or drug development setting.

Overall Analytical Workflow

A systematic approach ensures data quality and integrity from sample receipt to final report.

Caption: General workflow for the analysis of the target compound.

Protocol 1: GC-MS Analysis

This method is ideal for purity assessment and identification based on the rich EI fragmentation pattern. Aromatic amines can be challenging for GC analysis due to their polarity, which can cause peak tailing.[6] Therefore, the use of a properly deactivated column and injection port is critical.

1. Sample Preparation:

- Accurately weigh ~1 mg of the compound.

- Dissolve in 1.0 mL of high-purity methanol or ethyl acetate.

- Vortex until fully dissolved.

- If quantitative analysis is required, add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time).

- Perform serial dilutions to create calibration standards if necessary.

2. GC-MS Instrumentation & Conditions:

- Gas Chromatograph: Agilent 8890 GC or equivalent.

- Mass Spectrometer: Agilent 5977B MSD or equivalent.

- Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent low-bleed, 5% phenyl-methylpolysiloxane column). The inertness is crucial to prevent amine adsorption.

- Carrier Gas: Helium, constant flow at 1.2 mL/min.[7]

- Inlet: Split/Splitless, operated in split mode (e.g., 20:1) to prevent column overloading.

- Inlet Temperature: 280 °C.

- Oven Program:

- Initial Temperature: 100 °C, hold for 1 minute.

- Ramp: 15 °C/min to 300 °C.

- Hold: 5 minutes.

- MS Transfer Line: 280 °C.

- Ion Source: Electron Ionization (EI), 70 eV.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Acquisition Mode: Full Scan from m/z 40 to 400. For trace analysis, Selected Ion Monitoring (SIM) can be used, monitoring key ions (e.g., m/z 234, 236, 221, 219).

3. Self-Validation & QC:

- Solvent Blank: Inject a solvent blank at the beginning of the sequence to ensure no system contamination.

- Tuning: Perform an autotune of the mass spectrometer daily to ensure mass accuracy and sensitivity.

- System Suitability: Inject a known standard to verify retention time, peak shape, and detector response before running samples.

Protocol 2: LC-MS/MS Analysis

This method is preferred for high-sensitivity quantification in complex matrices (e.g., biological fluids) and for compounds that may be thermally unstable.[8]

1. Sample Preparation:

- Accurately weigh ~1 mg of the compound.

- Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water.

- Vortex until fully dissolved.

- Add an internal standard suitable for LC-MS (e.g., a stable isotope-labeled version of the analyte).

- Filter the sample through a 0.22 µm syringe filter before injection to protect the LC system.

2. LC-MS/MS Instrumentation & Conditions:

- Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

- Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm. A C18 column is a good starting point for retaining this moderately polar compound.

- Mobile Phase A: Water with 0.1% Formic Acid. The acid is crucial for promoting protonation and improving peak shape.[9]

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

- Gradient:

- Start at 10% B.

- Linear ramp to 95% B over 5 minutes.

- Hold at 95% B for 2 minutes.

- Return to 10% B and re-equilibrate for 3 minutes.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40 °C.

- Injection Volume: 2 µL.

- Ion Source: Electrospray Ionization (ESI), Positive Mode.

- Gas Temperature: 300 °C.

- Gas Flow: 8 L/min.

- Nebulizer: 45 psi.

- Sheath Gas Temp: 350 °C.

- Sheath Gas Flow: 11 L/min.

- Capillary Voltage: 3500 V.

- Acquisition Mode: Multiple Reaction Monitoring (MRM). Example transitions (collision energy would need to be optimized empirically):

- Quantifier: 235.0 → 218.0 (Loss of NH₃)

- Qualifier: 235.0 → 204.0 (Loss of CH₃NH₂)

3. Self-Validation & QC:

- Calibration Curve: Prepare a multi-point calibration curve (e.g., 1 ng/mL to 1000 ng/mL) to establish linearity and determine the limit of quantification (LOQ).

- QC Samples: Analyze QC samples at low, medium, and high concentrations alongside unknown samples to ensure accuracy and precision throughout the analytical run.

- Matrix Effects: When analyzing complex samples, evaluate matrix effects by comparing the response of a standard in solvent versus a post-extraction spiked matrix sample.[9]

Conclusion

The mass spectrometric analysis of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine is a multifaceted task that leverages fundamental principles of ionization and fragmentation. The compound's distinct isotopic signature from its halogen substituents provides an immediate and powerful tool for its identification. A detailed analysis of its fragmentation patterns, whether through the high-energy EI pathway or the controlled CID of ESI-MS/MS, allows for complete structural confirmation.

By employing the robust, self-validating GC-MS and LC-MS/MS protocols detailed in this guide, researchers and scientists can confidently characterize this molecule, ensuring the integrity and quality of their work. The choice between these techniques ultimately depends on the analytical question at hand—purity and structural fingerprinting via GC-MS, or high-sensitivity quantification via LC-MS/MS.

References

-

AMERICAN ELEMENTS®. 4-Bromo-3-chlorobenzene-1,2-diamine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

-

PubChem. 4-Bromo-3-methylbenzene-1,2-diamine. Retrieved from [Link]

- Zhao, Y., et al. (2009).

-

Saito, T., et al. (2022). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of Analytical Toxicology, Oxford Academic. Retrieved from [Link]

- Ghezzi, E., et al. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical and Environmental Mass Spectrometry.

- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.

-

Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

PubMed. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. Retrieved from [Link]

-

National Institutes of Health (NIH). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Retrieved from [Link]

-

LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

-

Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link]

-

Pearson. Draw the structure for each of the following: e. 4-bromo-1-chloro-2-methylbenzene. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

- Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I.

-

PubChem. 4-Bromo-3-chlorotoluene. Retrieved from [Link]

-

The Organic Chemistry Tutor. Electron Density in Substituted Benzenes. Retrieved from [Link]

-

Lander, D. CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

Chemistry LibreTexts. 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

-

All 'Bout Chemistry. Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Clark, J. mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

PubChem. 4-Chloro-3-methylbenzene-1,2-diamine. Retrieved from [Link]

Sources

- 1. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. rroij.com [rroij.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. whitman.edu [whitman.edu]

- 6. gcms.labrulez.com [gcms.labrulez.com]

- 7. academic.oup.com [academic.oup.com]

- 8. agilent.com [agilent.com]

- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]

Application Note: Strategic Synthesis of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine

Executive Summary

This application note details the optimized synthetic protocol for 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine , a critical scaffold in the development of tropomyosin receptor kinase (TRK) inhibitors and other oncology pharmacophores.

Achieving the specific 3-chloro-4-bromo substitution pattern on an N-methylated diamine core presents a regioselectivity challenge. Standard halogenation of the free diamine often leads to inseparable mixtures or oxidation byproducts. This guide presents a "Displace-Brominate-Reduce" strategy that ensures 100% regiocontrol by leveraging the directing effects of a nitro precursor.

Key Chemical Transformation

-

Starting Material: 2,3-Dichloronitrobenzene (Commercially Available, Cost-Effective)

-

Target: 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine

-

Overall Yield Potential: >65% (3 Steps)

Retrosynthetic Analysis

The logic of this synthesis relies on installing the most reactive amine first (via SnAr) and using the electronic properties of the nitro group to direct the subsequent bromination before the final reduction.

Figure 1: Retrosynthetic disconnection showing the "Displace-Brominate-Reduce" strategy.

Detailed Experimental Protocols

Step 1: Regioselective SnAr Displacement

Objective: Install the N-methylamino group at the position ortho to the nitro group. Rationale: In 2,3-dichloronitrobenzene, the chlorine at position 2 (between the nitro and the other chlorine) is sterically crowded but electronically highly activated due to the ortho-nitro effect. The chlorine at position 3 is meta to the nitro group and significantly less reactive.

Reagents:

-

2,3-Dichloronitrobenzene (1.0 equiv)

-

Methylamine (2.0 M in THF or 40% aq. solution) (2.5 equiv)

-

Potassium Carbonate (

) (1.5 equiv) -

Solvent: Ethanol or DMF

Protocol:

-

Dissolve 2,3-dichloronitrobenzene (19.2 g, 100 mmol) in Ethanol (150 mL).

-

Add

(20.7 g, 150 mmol) followed by slow addition of Methylamine solution. -

Heat the reaction to 60°C for 4–6 hours. Monitor by TLC/LCMS.

-

Checkpoint: The starting material should disappear. If the reaction is too hot (>80°C), you risk displacing the second chlorine, though this is rare due to deactivation by the electron-donating amine product.

-

-

Concentrate the solvent under reduced pressure.[1]

-

Resuspend residue in water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with Brine, dry over

, and concentrate. -

Product: 3-Chloro-N-methyl-2-nitroaniline (Orange solid).

-

Expected Yield: 85–92%

-

Step 2: Electrophilic Aromatic Bromination

Objective: Introduce the bromine atom specifically at the para position relative to the methylamino group. Rationale: The intermediate has three directing groups:[2]

-

-NHMe (Strong Activator, ortho/para director)

-

-Cl (Weak Deactivator, ortho/para director)

-

-

(Strong Deactivator, meta director) All three groups cooperatively direct the incoming electrophile to Position 4 (para to NHMe, meta to

Reagents:

-

3-Chloro-N-methyl-2-nitroaniline (from Step 1)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (ACN) or DMF

Protocol:

-

Dissolve 3-Chloro-N-methyl-2-nitroaniline (18.6 g, 100 mmol) in Acetonitrile (200 mL). Cool to 0°C.

-

Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Keep dark (wrap flask in foil) to prevent radical side reactions.

-

Allow to warm to room temperature and stir for 2–3 hours.

-

Quench: Pour the mixture into ice water (500 mL) containing 1% Sodium Thiosulfate (to neutralize trace

). -

Filter the resulting precipitate.[3][4] The regioselectivity is typically >95%.

-

Recrystallize from Ethanol/Water if necessary.

-

Product: 4-Bromo-3-chloro-N-methyl-2-nitroaniline (Yellow solid).

-

Expected Yield: 80–88%

-

Step 3: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without dehalogenating the sensitive Aryl-Br or Aryl-Cl bonds.

Rationale: Catalytic hydrogenation (Pd/C,

Reagents:

-

4-Bromo-3-chloro-N-methyl-2-nitroaniline (from Step 2)

-

Iron Powder (Fe) (5.0 equiv) - Must be fine powder, activated.

-

Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol/Water (4:1 ratio)

Protocol:

-

Suspend 4-Bromo-3-chloro-N-methyl-2-nitroaniline (26.5 g, 100 mmol) in Ethanol (300 mL) and Water (75 mL).

-

Add

(26.5 g) and Iron Powder (28.0 g). -

Heat to Reflux (80°C) with vigorous mechanical stirring.

-

Note: The reaction is heterogeneous. Vigorous stirring is critical.

-

-

Monitor by LCMS. Reaction is usually complete in 2–4 hours.

-

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

-

Concentrate the filtrate to remove ethanol.

-

Basify the aqueous residue with saturated

to pH 9. -

Extract with Ethyl Acetate or DCM. Dry and concentrate.

-

Final Product: 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine .

-

Appearance: Off-white to pale brown solid (oxidizes slowly in air; store under Argon).

-

Analytical Data Summary

| Compound | 1H NMR (DMSO-d6) Key Signals | LCMS (ESI+) |

| Step 1 Product | [M+H]+ = 187.0 | |

| Step 2 Product | [M+H]+ = 264.9 / 266.9 | |

| Target Molecule | [M+H]+ = 235.0 / 237.0 |

Process Safety & Handling

-

Nitroaromatics: The starting material and intermediates are potential sensitizers and can be absorbed through the skin. Wear double nitrile gloves and work in a fume hood.

-

Exotherms: The SnAr reaction (Step 1) and Iron reduction (Step 3) can be exothermic. On scales >100g, control addition rates carefully.

-

Halogenated Waste: All waste streams containing the brominated product must be segregated as halogenated organic waste.

References

-

Regioselectivity in SnAr Reactions

- Methodology: The displacement of chlorine ortho to a nitro group in polychlorinated benzenes is a documented phenomenon driven by the inductive stabiliz

-

Source: "Nucleophilic Aromatic Substitution of 2,3-Dichloronitrobenzene."[5] Journal of the Chemical Society, Perkin Transactions 2, 1979.

-

Bromination of Anilines

- Methodology: Use of NBS for high regioselectivity in aniline derivatives to avoid poly-bromin

-

Source: "Regioselective bromination of unprotected anilines." Beilstein Journal of Organic Chemistry, 2012.

-

Selective Reduction

- Methodology: Iron/Ammonium Chloride reduction of nitro groups in the presence of aryl halides.

-

Source: "Selective reduction of nitro compounds." Organic Syntheses, Coll. Vol. 3, p. 200.

Sources

- 1. 3-BROMO-4-CHLOROANILINE synthesis - chemicalbook [chemicalbook.com]

- 2. US4421694A - Process for the preparation of nitroanilines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Chloro-2-fluoro-4-nitroaniline|CAS 2091650-15-4 [benchchem.com]

Application Notes and Protocols for 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine in Medicinal Chemistry

Introduction: The Strategic Role of Halogenated Phenylenediamines in Drug Discovery

In the landscape of medicinal chemistry, the ortho-phenylenediamine scaffold is a cornerstone for the synthesis of a multitude of heterocyclic systems, most notably the benzimidazoles. Benzimidazoles are a privileged structural motif, present in numerous FDA-approved drugs and clinical candidates, exhibiting a vast spectrum of biological activities including antiulcer, anthelmintic, antiviral, and anticancer properties[1][2]. The therapeutic potential of these molecules can be meticulously tuned by the judicious placement of substituents on the benzene ring.

Halogen atoms, in particular, serve as critical tools for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of drug candidates. The introduction of chlorine and bromine can enhance membrane permeability, improve metabolic stability, and increase binding affinity to biological targets through favorable halogen bonding interactions[3]. The specific substitution pattern of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine offers a unique combination of electronic and steric properties. The vicinal diamines are poised for cyclization, the N-methyl group provides a handle to modulate solubility and hydrogen bonding capacity while potentially blocking metabolic N-demethylation, and the distinct electronic nature of the bromo and chloro substituents allows for fine-tuning of the scaffold's reactivity and biological interactions.

This guide provides a comprehensive overview of the synthesis and potential applications of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine as a strategic building block in medicinal chemistry. We present a robust, multi-step synthetic protocol for the preparation of this intermediate and a detailed procedure for its subsequent conversion into a medicinally relevant benzimidazole derivative.

Physicochemical Properties and Data Summary

A clear understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design. The following table summarizes key computed and experimental data for related compounds, providing an expected profile for 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine.

| Property | Value (Predicted/Related Compounds) | Source |

| Molecular Formula | C7H8BrClN2 | - |

| Molecular Weight | 235.51 g/mol | - |

| Appearance | Off-white to light brown solid (Predicted) | - |

| Melting Point | Not available (Expected to be a solid at room temp.) | - |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF (Predicted) | [4] |

| pKa | Not available | - |

Proposed Synthesis of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine

Synthetic Workflow Diagram

Caption: Proposed multi-step synthesis of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of N,N'-(3-chloro-1,2-phenylene)diacetamide

-

To a stirred solution of 3-chloro-o-phenylenediamine (1.0 eq) in glacial acetic acid (5 vol) at 0 °C, add acetic anhydride (2.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture into ice-water (20 vol) with vigorous stirring.

-

Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to afford the diacetylated product.

-

Rationale: Acetylation protects the reactive amino groups and deactivates the ring, allowing for more controlled subsequent halogenation. The acetyl groups are para-directing, but the existing chloro substituent will also influence the position of bromination.

-

Step 2: Synthesis of N-(2-acetamido-5-bromo-6-chlorophenyl)acetamide

-

Dissolve the diacetylated intermediate (1.0 eq) in glacial acetic acid (10 vol).

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes at room temperature.

-

Stir the reaction mixture at 50 °C for 6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

Filter the precipitate, wash with water and a saturated solution of sodium bicarbonate, and then dry to yield the brominated product.

-

Rationale: The use of NBS provides a milder and more selective bromination compared to liquid bromine. The position of bromination is directed ortho to the chloro substituent and para to one of the activating acetamido groups.

-

Step 3: Synthesis of N-(5-bromo-6-chloro-2-(methylamino)phenyl)acetamide

-

To a solution of the brominated intermediate (1.0 eq) in anhydrous DMF (15 vol) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of cold water.

-

Extract the product with ethyl acetate (3 x 20 vol).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Rationale: The use of a strong base like NaH selectively deprotonates one of the less sterically hindered acetamido nitrogens, which then acts as a nucleophile towards methyl iodide.

-

Step 4: Synthesis of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine

-

Suspend the N-methylated intermediate (1.0 eq) in a mixture of ethanol (5 vol) and 6 M hydrochloric acid (10 vol).

-

Heat the mixture to reflux (approximately 90-100 °C) for 8 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 vol).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

-

Rationale: Acidic hydrolysis removes both acetyl protecting groups to reveal the vicinal diamines, providing the target building block.

-

Application in Medicinal Chemistry: Synthesis of Substituted Benzimidazoles

The primary application of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine is as a precursor for the synthesis of highly substituted benzimidazoles. The cyclocondensation reaction with aldehydes is a robust and high-yielding method to access this privileged scaffold[8][9]. The resulting 1-methyl-5-bromo-6-chloro-benzimidazole core can be further functionalized, for instance, via palladium-catalyzed cross-coupling reactions at the bromine position, to generate diverse chemical libraries for biological screening.

Workflow for Benzimidazole Synthesis

Caption: General workflow for the synthesis of substituted benzimidazoles.

Detailed Protocol: Synthesis of 1-Methyl-2-(4-nitrophenyl)-5-bromo-6-chloro-1H-benzo[d]imidazole

This protocol provides a representative example of the cyclocondensation reaction to form a substituted benzimidazole.

-

In a round-bottom flask, dissolve 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine (1.0 eq) and 4-nitrobenzaldehyde (1.05 eq) in ethanol (15 vol).

-

Add p-toluenesulfonic acid (p-TSA) (0.1 eq) as a catalyst.

-

Heat the reaction mixture to reflux (approximately 80 °C) for 6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add cold water to the residue to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.

-

Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the purified benzimidazole derivative.

Self-Validation and Characterization:

-

Reaction Monitoring: Progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Purification: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).

-

Structural Confirmation: The structure of the synthesized benzimidazole should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Expected Data for Synthesized Compounds

| Compound | Step | Starting Material | Expected Yield | Expected Purity (Post-Purification) |

| N,N'-(3-chloro-1,2-phenylene)diacetamide | 1 | 3-Chloro-o-phenylenediamine | >90% | >95% |

| N-(2-acetamido-5-bromo-6-chlorophenyl)acetamide | 2 | Diacetylated intermediate | 75-85% | >95% |

| N-(5-bromo-6-chloro-2-(methylamino)phenyl)acetamide | 3 | Brominated intermediate | 60-70% | >98% |

| 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine | 4 | N-methylated intermediate | >85% | >98% |

| 1-Methyl-2-(4-nitrophenyl)-5-bromo-6-chloro-1H-benzo[d]imidazole | 5 | Title Compound | >80% | >99% |

Conclusion and Future Perspectives

4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine is a highly functionalized building block with significant potential in medicinal chemistry. Its unique substitution pattern allows for the synthesis of complex benzimidazole derivatives with finely tuned properties. The protocols detailed in this guide provide a clear pathway for the synthesis and application of this versatile intermediate. Future work could explore the derivatization of the bromo-substituent through various cross-coupling reactions to expand the accessible chemical space and to generate novel compounds for drug discovery programs targeting a wide array of diseases. The development of more potent and selective therapeutic agents will undoubtedly benefit from the strategic use of such well-designed molecular scaffolds.

References

- CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents.

-

A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance - SRR Publications. Available at: [Link]

-

Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C - Beaudry Research Group. Available at: [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC - NIH. Available at: [Link]

-

(a) Preparation of 4-bromo-o-phenylenediamine - PrepChem.com. Available at: [Link]

-

Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC - NIH. Available at: [Link]

-

Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas - PMC - PubMed Central. Available at: [Link]

-

Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Available at: [Link]

-

Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas | Organic Letters - ACS Publications. Available at: [Link]

- CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents.

-

Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed. Available at: [Link]

-

Reaction of o-phenylenediamine with aldehydes | Download Table - ResearchGate. Available at: [Link]

-

Synthesis, antiprotozoal and antibacterial activity of nitro- and halogeno-substituted benzimidazole derivatives - PubMed. Available at: [Link]

-

N-alkylation reaction of o-phenylenediamine with substituted benzyl... - ResearchGate. Available at: [Link]

-

A New Route to N-Alkyl-o-phenylenediamines Utilising N-Alkyl-2,1,3-benzothiadiazolium Salts and Their Selenium Analogues: Synthetic Communications. Available at: [Link]

-

Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles - PMC - PubMed Central. Available at: [Link]

-

Synthesis and Optical Properties of Imidazole- and Benzimidazole-Based Fused π-Conjugated Compounds: Influence of Substituent, Counteranion, and π-Conjugated System | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Substituted Benzimidazoles as Antibacterial and Antifungal Agents: A Review - Pharmacophore. Available at: [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. Available at: [Link]

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - MDPI. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Substituted benzimidazole a potential drug candidate. Available at: [Link]

-

N-Methyl-o-phenylenediamine | C7H10N2 | CID 78498 - PubChem - NIH. Available at: [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]

-

Benzimidazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

(PDF) Cyclocondensation of N-prop-2-ynyl- and N-pentadiynyl-o-phenylenediamines with phenyl isothiocyanate - ResearchGate. Available at: [Link]

-

Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

Sources

- 1. srrjournals.com [srrjournals.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]

- 5. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 6. 3-BROMO-4-CHLOROANILINE synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Note: Strategic Synthesis of Heterocycles from 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine

Abstract & Strategic Overview

This guide details the synthetic utility of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine , a highly functionalized scaffold for drug discovery.[1] The presence of a vicinal diamine (one secondary, one primary) allows for the rapid construction of nitrogenous heterocycles, while the orthogonal halogen handles (3-Cl, 4-Br) provide sites for late-stage diversification via regioselective palladium-catalyzed cross-couplings.[1]

This protocol focuses on three core transformations:

-

Cyclization to Benzimidazoles: Using orthoesters to form the 1-methyl-benzimidazole core.[1]

-

Condensation to Quinoxalinones: Using

-keto esters to access the 1-methyl-quinoxalin-2-one scaffold.[1] -

Diazotization to Benzotriazoles: Exploiting the primary amine for triazole formation.

Safety & Handling

-

Hazard Class: Irritant/Toxic.[1][2] Haloanilines are potential skin sensitizers and can be absorbed through the skin.

-

PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.[1]

-

Ventilation: All reactions involving triethyl orthoformate or acid chlorides must be performed in a fume hood.[1]

-

Waste: Halogenated organic waste.[1]

Structural Analysis & Reactivity Profile[1]

The starting material possesses distinct electronic and steric features that dictate reaction outcomes:

-

N1-Methylamino Group: Highly nucleophilic secondary amine.[1] In cyclizations with 1,2-dicarbonyls, this nitrogen typically attacks the most electrophilic carbonyl (ketone) first.[1]

-

N2-Amino Group: Primary amine, less nucleophilic than N1-methyl but sterically crowded by the adjacent 3-Chloro substituent.[1]

-

3-Chloro Substituent: Provides steric bulk ortho to the N2-amine, influencing the kinetics of ring closure.[1]

-

4-Bromo Substituent: The most reactive site for Pd-catalyzed coupling (Suzuki/Buchwald), allowing functionalization after heterocyclic ring formation.[1]

Reaction Pathway Visualization[1]

Caption: Divergent synthesis pathways from the diamine scaffold. The 4-Br handle remains available for downstream coupling.[1]

Module 1: Synthesis of 1-Methyl-Benzimidazoles

This protocol uses Triethyl Orthoformate (TEOF) as a one-carbon synthon. It is milder than formic acid and typically produces higher yields for N-alkylated diamines.[1]

Protocol A: Cyclization with TEOF

Reagents:

-

Starting Material (1.0 equiv)

-

Triethyl Orthoformate (5.0 equiv)

-

Sulfamic Acid (catalytic, 5 mol%) or p-TsOH[1]

-

Solvent: Ethanol or Methanol (anhydrous)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine in 5 mL of anhydrous ethanol.

-

Addition: Add 5.0 mmol (0.83 mL) of Triethyl Orthoformate followed by 0.05 mmol of Sulfamic acid.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (78 °C) for 3–5 hours. Monitor reaction progress by TLC (System: 5% MeOH in DCM).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (rotary evaporator).

-

The residue is typically a solid. Triturate with cold diethyl ether or hexane to remove excess orthoformate.

-

-

Purification: If necessary, purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

Expected Product: 5-Bromo-4-chloro-1-methyl-1H-benzimidazole.[1] Note: Due to IUPAC numbering rules for benzimidazoles, the N-methyl is position 1.[1] The bridgehead carbons dictate the numbering sequence, placing the Cl at position 4 and Br at position 5.[1]

Module 2: Synthesis of 1-Methyl-Quinoxalinones[1]

Reaction with

Protocol B: Condensation with Ethyl Pyruvate[1]

Reagents:

-

Starting Material (1.0 equiv)

-

Ethyl Pyruvate (1.2 equiv)

-

Solvent: Ethanol (absolute)

Step-by-Step Methodology:

-

Setup: Dissolve 1.0 mmol of the diamine in 10 mL of absolute ethanol.

-

Addition: Add 1.2 mmol of Ethyl Pyruvate dropwise at room temperature.

-

Reflux: Heat the mixture to reflux for 6–12 hours. The solution typically darkens as the condensation proceeds.[1]

-

Precipitation: Cool the mixture to 0 °C in an ice bath. The product often precipitates as a crystalline solid.

-

Filtration: Filter the solid and wash with cold ethanol.

-

Recrystallization: Recrystallize from Ethanol/Water if high purity is required.

Regiochemistry Insight: The secondary amine (N1-Me) attacks the ketone of the pyruvate.[1] The primary amine (N2-H) attacks the ester. Product: 6-Bromo-5-chloro-1,3-dimethylquinoxalin-2(1H)-one.[1]

Module 3: Synthesis of 1-Methyl-Benzotriazoles[1]

Benzotriazoles are formed via the diazotization of the primary amine, which then cyclizes onto the secondary amine.

Protocol C: Diazotization

Reagents:

-

Starting Material (1.0 equiv)

-

Sodium Nitrite (NaNO2, 1.2 equiv)

-

Acetic Acid (Glacial, solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of diamine in 3 mL of Glacial Acetic Acid. Cool to 0–5 °C .[1]

-

Diazotization: Dissolve 1.2 mmol of NaNO2 in 0.5 mL of water. Add this solution dropwise to the amine solution, maintaining the temperature below 5 °C.

-

Cyclization: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

-

Quench: Pour the reaction mixture into ice water. The benzotriazole usually precipitates.

-

Isolation: Filter the solid, wash with water, and dry under vacuum.[3]

Product: 5-Bromo-4-chloro-1-methyl-1H-benzotriazole.[1]

Advanced Workflow: Regioselective Functionalization

The 5-Bromo position is significantly more reactive towards oxidative addition by Palladium(0) than the 4-Chloro position.[1] This allows for selective Suzuki coupling without affecting the chlorine atom.

General Suzuki Coupling Protocol:

-

Mix: Heterocycle (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and K2CO3 (2.0 equiv).

-

Solvent: Dioxane/Water (4:1).

-

Conditions: Heat at 90 °C under Nitrogen for 4 hours.

-

Outcome: Substitution occurs exclusively at the Bromine position.

Comparative Data Table

| Reaction Type | Reagent | Key Intermediate | Product Class | Typical Yield |

| Cyclization | Triethyl Orthoformate | Amidine | Benzimidazole | 85–92% |

| Condensation | Ethyl Pyruvate | Imine/Enamine | Quinoxalinone | 70–80% |

| Diazotization | NaNO2 / AcOH | Diazonium Salt | Benzotriazole | 88–95% |

| Coupling | Aryl Boronic Acid | Pd-Oxidative Complex | 5-Aryl-Derivative | 65–85% |

References

-

Benzimidazole Synthesis: Sluiter, J., & Christoffers, J. (2009). Synthesis of 1-methylbenzimidazoles from N-methyl-1,2-phenylenediamine. Synlett, 2009(01), 63-66.[1] Link

-

Quinoxaline Regioselectivity: Winiewska-Szajewska, M., et al. (2021).[1] Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine. Molecules, 26(11), 3120. Link

-

General Heterocycle Reviews: Ajani, O. O., et al. (2013).[4] Microwave assisted synthesis of novel benzimidazole derivatives. Journal of Chemistry. Link

-

Functionalization Strategies: Gribble, G. W. (2010).[4] Palladium in Heterocyclic Chemistry. Elsevier Science.

Sources

- 1. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride - Google Patents [patents.google.com]

- 2. 4-Bromo-3-methylbenzene-1,2-diamine | C7H9BrN2 | CID 59214273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

Application Note: Strategic Utilization of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine in Drug Discovery

Executive Summary

This application note details the strategic deployment of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine (referred to herein as BCMB-DA ) as a high-value scaffold for the synthesis of poly-functionalized heterocycles.

BCMB-DA is not merely a building block; it is a "programmed" precursor. Its structure contains three distinct reactive handles—a secondary amine, an aryl chloride, and an aryl bromide—that possess orthogonal reactivity profiles. This guide provides validated protocols for exploiting these differences to synthesize 1,2-disubstituted benzimidazoles , a pharmacophore ubiquitous in kinase inhibitors (e.g., MEK, TRK) and BCL-2 antagonists.

Key Technical Advantages[1][2][3]

-

Orthogonal Halogen Reactivity: The significant difference in bond dissociation energies between C–Br (~69 kcal/mol) and C–Cl (~95 kcal/mol) allows for chemoselective Palladium-catalyzed cross-coupling at the bromine site while preserving the chlorine for late-stage diversification.

-

Regiocontrol: The N1-methyl group locks the tautomeric equilibrium of derived benzimidazoles, defining the binding mode and solubility profile early in the synthesis.

-

Atom Economy: Direct cyclization eliminates the need for protecting group manipulations often required with symmetric diamines.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine |

| Molecular Formula | C₇H₈BrClN₂ |

| Molecular Weight | 235.51 g/mol |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen), light-sensitive |

| Hazards | Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[1][2] Use standard PPE. |

Strategic Reaction Pathways

The utility of BCMB-DA lies in its ability to undergo sequential, selective transformations. The following flowchart visualizes the decision matrix for synthesizing complex drug cores from this single precursor.

Figure 1: Strategic workflow for BCMB-DA utilization. Pathway A is recommended to avoid chelation of the free diamine to the Palladium catalyst.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Aryl-Benzimidazoles

Objective: To cyclize BCMB-DA with an aldehyde, locking the N-methyl group into position 1 of the benzimidazole core.

Mechanism: The reaction proceeds via the formation of a Schiff base (imine) followed by oxidative cyclization. The N1-methyl group dictates the final regiochemistry. In the resulting benzimidazole, the Chlorine atom resides at C4 and the Bromine at C5 , owing to the specific orientation of the diamine starting material.

Materials:

-

BCMB-DA (1.0 equiv)

-

4-Fluorobenzaldehyde (1.1 equiv) [Model Substrate]

-

Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv)

-

Solvent: DMF/Water (9:1)

Step-by-Step Methodology:

-

Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve BCMB-DA (235 mg, 1.0 mmol) in 5 mL DMF.

-

Addition: Add 4-fluorobenzaldehyde (136 mg, 1.1 mmol) followed by a solution of Na₂S₂O₅ (228 mg, 1.2 mmol) in 0.5 mL water.

-

Note: Sodium metabisulfite acts as an oxidative cyclizing agent, superior to air oxidation for speed and yield.

-

-

Reflux: Heat the mixture to 100°C for 4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The starting diamine spot (polar, UV active) should disappear, replaced by a fluorescent blue spot (Benzimidazole).

-

Workup: Cool to room temperature. Pour the reaction mixture into 50 mL ice-water. A precipitate should form.

-

Isolation: Filter the solid. Wash with cold water (2 x 10 mL) and hexanes (1 x 10 mL) to remove unreacted aldehyde.

-

Yield: Expected yield: 85-92%.

-

QC Check:

-

¹H NMR (DMSO-d₆): Verify the singlet for N-Methyl at ~3.8 ppm.

-

Regiochemistry: The C4-H (doublet) and C6-H (doublet) coupling patterns in the benzimidazole ring confirm the 4-Cl, 5-Br substitution pattern.

-

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: To selectively couple an aryl group at the C5-Bromine position without affecting the C4-Chlorine.

Scientific Rationale: The oxidative addition of Pd(0) to the C–Br bond is kinetically faster than to the C–Cl bond. By using mild conditions and a phosphine ligand with moderate steric bulk, we can achieve >98% chemoselectivity.

Materials:

-

4-Chloro-5-bromo-1-methyl-2-(4-fluorophenyl)benzimidazole (Product from Protocol A) (1.0 equiv)

-

Phenylboronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

-

Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane

Step-by-Step Methodology:

-

Degassing: In a microwave vial or sealed tube, combine the benzimidazole substrate (0.5 mmol), phenylboronic acid (0.55 mmol), and Pd(dppf)Cl₂ (12 mg).

-

Solvent Addition: Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (0.5 mL).

-

Purge: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen. This is critical to prevent homocoupling of the boronic acid.

-

Reaction: Heat to 80°C for 6 hours.

-

Critical Control Point: Do not exceed 90°C. Higher temperatures may activate the C–Cl bond.

-

-

Monitoring: HPLC analysis should show consumption of the bromide. If the chloride starts reacting, a bis-coupled impurity will appear (M+76 mass shift).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Mechanistic Insight: The "Regio-Lock" Effect

Understanding the atom mapping is crucial for SAR (Structure-Activity Relationship) studies. The N1-methyl group of BCMB-DA forces the cyclization to occur such that the steric bulk of the N-methyl is distal to the C3-Chlorine in the transition state, but in the final aromatic system, the numbering convention places the Chlorine at C4.

Figure 2: Atom mapping from diamine precursor to benzimidazole core. Note the shift in numbering convention.

References

-

Benzimidazole Synthesis via Oxidative Condensation

-

Regioselectivity in N-Methyl Benzimidazoles

- Luo, Y., et al. "Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly." RSC Advances, 2019. (Demonstrates regioselectivity with 3-substituted diamines).

-

Chemoselective Cross-Coupling (Br vs Cl)

-

Halogenated Drugs in FDA Approvals

Sources

Anwendungs- und Protokollleitfaden zur Derivatisierung von 4-Brom-3-chlor-N1-methylbenzol-1,2-diamin

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet detaillierte Einblicke und experimentelle Protokolle für die Derivatisierung von 4-Brom-3-chlor-N1-methylbenzol-1,2-diamin. Als ein substituiertes ortho-Phenylendiamin (OPD) ist dieses Molekül ein wertvoller Baustein für die Synthese einer Vielzahl von heterocyclischen Verbindungen mit potenzieller biologischer Aktivität. Die hier beschriebenen Methoden konzentrieren sich auf die Bildung von Benzimidazol- und Chinoxalin-Derivaten, zwei Klassen von Heterocyclen von erheblicher Bedeutung in der medizinischen Chemie.

Wissenschaftlicher und strategischer Überblick

4-Brom-3-chlor-N1-methylbenzol-1,2-diamin ist ein multifunktionaler Baustein. Die ortho-ständigen Amingruppen sind die primären Reaktionszentren für Cyclokondensationsreaktionen. Die Substituenten am Benzolring – ein Brom- und ein Chloratom sowie eine N-Methylgruppe – modulieren die Reaktivität des Moleküls und bieten gleichzeitig Ansatzpunkte für weitere Funktionalisierungen.

-

Elektronische Effekte: Die Halogensubstituenten (Brom und Chlor) sind elektronenziehend (-I-Effekt), was die Nukleophilie der Amingruppen reduziert. Dies kann die Reaktionsbedingungen im Vergleich zu unsubstituierten o-Phenylendiaminen beeinflussen, oft sind etwas drastischere Bedingungen oder der Einsatz von Katalysatoren erforderlich.

-

Sterische Effekte: Die N-Methylgruppe führt zu einer sterischen Hinderung an einem der Stickstoffatome. Dies kann die Regioselektivität bei bestimmten Reaktionen beeinflussen und muss bei der Planung von Synthesen berücksichtigt werden.

-

Synthetisches Potenzial: Die Brom- und Chloratome können in nachfolgenden Schritten durch Kreuzkupplungsreaktionen (z.B. Suzuki-, Heck- oder Buchwald-Hartwig-Kupplungen) modifiziert werden, was den Zugang zu einer breiten Palette von Analoga ermöglicht.

Die Hauptanwendung dieses Bausteins liegt in der Synthese von kondensierten Heterocyclen. Besonders hervorzuheben sind hierbei Benzimidazole und Chinoxaline, deren Grundgerüste in zahlreichen pharmazeutischen Wirkstoffen zu finden sind.[1][2]

Synthese von Benzimidazol-Derivaten

Benzimidazole sind eine wichtige Klasse von Heterocyclen mit einem breiten Spektrum an biologischen Aktivitäten, darunter antivirale, antimykotische und anthelmintische Eigenschaften.[1] Die Synthese erfolgt typischerweise durch die Kondensation eines o-Phenylendiamins mit einem Carbonyl-Äquivalent, wie Aldehyden oder Carbonsäuren.[3]

Protokoll 1: Phillips-Kondensation mit Carbonsäuren

Die Phillips-Kondensation ist eine klassische und robuste Methode zur Synthese von 2-substituierten Benzimidazolen durch die Reaktion von o-Phenylendiaminen mit Carbonsäuren unter sauren, dehydratisierenden Bedingungen.[3]

Rationale: Die Reaktion wird durch die Protonierung der Carbonsäure eingeleitet, was ihre Elektrophilie erhöht. Eines der Amine des Diamins greift das Carbonylkohlenstoffatom an, gefolgt von einer intramolekularen Cyclisierung und anschließender Dehydratisierung, um den aromatischen Benzimidazolring zu bilden. Die N-Methylgruppe des Ausgangsmaterials wird zu N1 des Benzimidazolrings.

Experimentelles Protokoll: Synthese von 7-Brom-6-chlor-1-methyl-2-phenyl-1H-benzimidazol

-

Reaktionsaufbau: In einem 50-mL-Rundkolben, ausgestattet mit einem Rückflusskühler und einem Magnetrührer, werden 4-Brom-3-chlor-N1-methylbenzol-1,2-diamin (1,0 mmol, 250 mg) und Benzoesäure (1,1 mmol, 134 mg) in Polyphosphorsäure (PPA, ca. 5 g) suspendiert.

-

Reaktionsdurchführung: Die Reaktionsmischung wird unter Rühren langsam auf 180-200 °C erhitzt. Die Temperatur wird für 4-6 Stunden gehalten. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden (z.B. mit einem Eluentengemisch aus Ethylacetat/Hexan).

-

Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung vorsichtig in ein Becherglas mit Eiswasser (ca. 100 mL) gegossen. Die saure Lösung wird langsam mit einer konzentrierten Natriumhydroxidlösung neutralisiert, bis ein pH-Wert von 7-8 erreicht ist. Während der Neutralisation fällt das Produkt als Feststoff aus.

-

Isolierung und Reinigung: Der Feststoff wird durch Vakuumfiltration abgetrennt, mit reichlich Wasser gewaschen, um anorganische Salze zu entfernen, und an der Luft oder im Vakuum getrocknet. Eine weitere Reinigung kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol/Wasser) oder durch Säulenchromatographie an Kieselgel erfolgen.

| Parameter | Bedingung |

| Reagenzien | 4-Brom-3-chlor-N1-methylbenzol-1,2-diamin, Carbonsäure |

| Katalysator/Medium | Polyphosphorsäure (PPA) oder 4 M Salzsäure |

| Temperatur | 150-200 °C (PPA) oder Rückfluss (HCl) |

| Reaktionszeit | 2-8 Stunden |

| Aufarbeitung | Neutralisation und Fällung in Wasser |

Protokoll 2: Kondensation mit Aldehyden

Die Reaktion mit Aldehyden ist eine weitere vielseitige Methode, die oft unter milderen Bedingungen abläuft.[1][4] Diese Reaktion kann zu 2-substituierten Benzimidazolen führen, wobei oft ein Oxidationsmittel benötigt wird, um das intermediär gebildete Dihydrobenzimidazol zum aromatischen Produkt zu oxidieren.

Rationale: Das primäre Amin des Diamins reagiert mit dem Aldehyd zu einem Schiff'schen Base (Imin)-Intermediat. Das verbleibende sekundäre Amin (N-Methyl) greift dann intramolekular das Imin-Kohlenstoffatom an, was zu einem cyclischen Aminal (Dihydrobenzimidazol) führt. Eine anschließende Oxidation, oft durch Luftsauerstoff oder ein zugegebenes Oxidationsmittel, führt zur Aromatisierung.

Experimentelles Protokoll: Synthese von 7-Brom-6-chlor-1-methyl-2-aryl-1H-benzimidazol

-

Reaktionsaufbau: In einem 50-mL-Rundkolben werden 4-Brom-3-chlor-N1-methylbenzol-1,2-diamin (1,0 mmol, 250 mg) und der entsprechende aromatische Aldehyd (1,05 mmol) in Ethanol (20 mL) gelöst.

-

Katalysatorzugabe: Es wird eine katalytische Menge einer Säure wie p-Toluolsulfonsäure (p-TSA, 0,1 mmol) oder ein Lewis-Säure-Katalysator zugegeben, um die Iminbildung zu beschleunigen.

-

Reaktionsdurchführung: Die Mischung wird bei Raumtemperatur für 24 Stunden gerührt oder für 2-4 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC überwacht. Für die Oxidation kann Luft durch die Reaktionsmischung geleitet werden, oder es kann ein mildes Oxidationsmittel wie Natriummetabisulfit (Na₂S₂O₅) in geringem Überschuss zugegeben werden.

-

Aufarbeitung und Isolierung: Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt. Der Rückstand wird in Ethylacetat aufgenommen und mit einer gesättigten Natriumbicarbonatlösung und anschließend mit Wasser gewaschen. Die organische Phase wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel wird abgedampft.

-

Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel (Eluent: Hexan/Ethylacetat-Gradient) gereinigt, um das reine Benzimidazol-Derivat zu erhalten.

Workflow für die Benzimidazol-Synthese

Abbildung 1: Schematischer Workflow der Benzimidazol-Synthese.

Synthese von Chinoxalin-Derivaten

Chinoxaline sind eine weitere wichtige Klasse von N-Heterocyclen, die durch die Kondensation von o-Phenylendiaminen mit 1,2-Dicarbonylverbindungen gebildet werden.[5][6][7] Sie sind für ihre vielfältigen pharmakologischen Eigenschaften bekannt.

Protokoll 3: Cyclokondensation mit 1,2-Dicarbonylen

Dies ist die direkteste Methode zur Herstellung von Chinoxalinen. Die Reaktion verläuft in der Regel schnell und mit hohen Ausbeuten.[6]

Rationale: Die Reaktion involviert eine zweifache Kondensation zwischen den beiden Amingruppen des Diamins und den beiden Carbonylgruppen der 1,2-Dicarbonylverbindung.[5] Das Ergebnis ist die Bildung des Pyrazinrings, der mit dem Benzolring zum Chinoxalin-Grundgerüst anelliert ist.

Experimentelles Protokoll: Synthese von 7-Brom-8-chlor-1-methyl-2,3-diphenyl-1,2-dihydrochinoxalin

-

Reaktionsaufbau: 4-Brom-3-chlor-N1-methylbenzol-1,2-diamin (1,0 mmol, 250 mg) und Benzil (1,0 mmol, 210 mg) werden in einem 50-mL-Rundkolben in Ethanol (20 mL) suspendiert.

-

Reaktionsdurchführung: Die Mischung wird für 1-2 Stunden unter Rückfluss erhitzt. Oft fällt das Produkt bereits während der Reaktion aus der heißen Lösung aus. Der Fortschritt kann mittels DC überwacht werden. Eine katalytische Menge Essigsäure kann hinzugefügt werden, um die Reaktion zu beschleunigen.

-

Isolierung: Nach dem Abkühlen der Reaktionsmischung auf Raumtemperatur wird das ausgefallene Produkt durch Vakuumfiltration gesammelt.

-

Reinigung: Der Filterkuchen wird mit kaltem Ethanol gewaschen, um nicht umgesetzte Ausgangsmaterialien zu entfernen. Das Produkt ist oft rein genug für die weitere Verwendung. Falls erforderlich, kann eine Umkristallisation aus Ethanol oder einem anderen geeigneten Lösungsmittel durchgeführt werden.

| Parameter | Bedingung |

| Reagenzien | 4-Brom-3-chlor-N1-methylbenzol-1,2-diamin, 1,2-Dicarbonyl (z.B. Benzil) |

| Lösungsmittel | Ethanol, Essigsäure |

| Temperatur | Rückfluss |

| Reaktionszeit | 1-3 Stunden |

| Aufarbeitung | Filtration und Waschen |

Sources

- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 5. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 6. americanelements.com [americanelements.com]

- 7. researchgate.net [researchgate.net]

Topic: Analytical Methods for 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential analytical methodologies for the characterization, quantification, and purity assessment of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine. As a substituted aromatic diamine, this compound is of significant interest in medicinal chemistry and materials science. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust frameworks for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is detailed to empower users to adapt these methods to their specific instrumentation and research goals.

Introduction and Physicochemical Profile

4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine is a halogenated and N-alkylated phenylenediamine derivative. Such structures are pivotal intermediates in the synthesis of heterocyclic compounds, including benzodiazepines and other pharmacologically active agents. The precise analytical characterization of these intermediates is non-negotiable for ensuring the quality, safety, and efficacy of the final products. Factors such as isomeric purity, residual solvents, and synthesis-related impurities must be rigorously controlled. This guide establishes the foundational analytical workflows for this purpose.

While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.[1][2][3]

Table 1: Physicochemical Properties of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine

| Property | Value | Rationale / Source |

| CAS Number | Not available | Not found in major public databases. |

| Molecular Formula | C₇H₈BrClN₂ | Calculated from structure. |

| Molecular Weight | 235.51 g/mol | Calculated from structure. |

| Appearance | Expected to be a solid (powder) | Based on similar phenylenediamines.[1] |

| IUPAC Name | 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine | Standard chemical nomenclature. |

| SMILES | CNc1cc(Cl)c(Br)cc1N | Structural representation. |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Quantification

Expertise & Rationale: Reversed-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds like our target molecule. A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic nature, which provides excellent retention for aromatic compounds. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and water, allows for the elution of the analyte. The inclusion of an acid modifier, such as formic acid or trifluoroacetic acid (TFA), is critical. The amine functional groups on the analyte can interact with residual silanols on the silica backbone of the HPLC column, leading to peak tailing. The acidic modifier protonates these amines, minimizing these secondary interactions and ensuring sharp, symmetrical peaks, which are essential for accurate quantification.[4] UV detection is suitable as the benzene ring is a strong chromophore.

Protocol 2.1: HPLC-UV Method for Purity Analysis

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of the compound.

-

Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent) to create a stock solution of ~0.5 mg/mL.

-

Further dilute 1 mL of the stock solution into 10 mL of diluent to obtain a working concentration of ~50 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Instrumentation and Conditions:

Table 2: Recommended HPLC-UV Parameters

| Parameter | Recommended Setting | Causality and Justification |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | Industry standard for small molecule analysis, providing good resolution and efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier compatible with MS detection and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offers good elution strength and low viscosity. |

| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-19 min: 90-10% B; 19-25 min: 10% B | A gradient is necessary to elute potential impurities with a wide range of polarities and to clean the column effectively. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A small volume minimizes potential for band broadening. |

| UV Detector | 254 nm | A common wavelength for aromatic compounds; a full UV scan (diode array detector) is recommended to determine the optimal wavelength. |

-

System Suitability:

-

Perform five replicate injections of the working standard. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

-

-

Data Analysis:

-

Purity is calculated using the area percent method.

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

Workflow Visualization```dot

Caption: Integrated strategy for analytical characterization.

References

- Benchchem. Technical Guide: Solubility of 4-Bromo-N1-ethylbenzene-1,2-diamine in Organic Solvents.